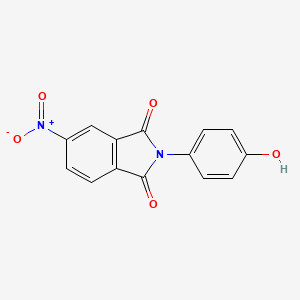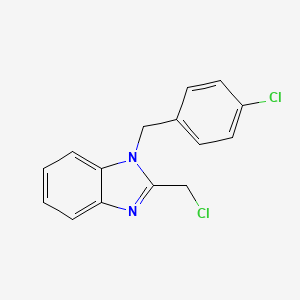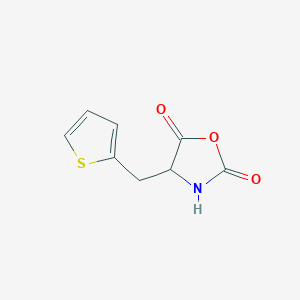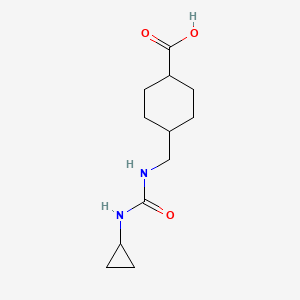![molecular formula C11H10ClN7 B11715345 (E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide est un composé organique complexe qui présente un cycle pyridazine substitué par un atome de chlore, un groupe cyano et un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide implique généralement plusieurs étapes. Une approche courante est la condensation de la 2-(6-chloropyridazin-3-yl)hydrazine avec le pyridine-2-acétaldéhyde, suivie de réactions supplémentaires pour introduire les groupes cyano et diméthylméthanimidamide . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et de catalyseurs comme l'acide p-toluènesulfonique pour faciliter les réactions de condensation.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, d'équipements de synthèse automatisés et de mesures de contrôle de la qualité strictes pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de chlore sur le cycle pyridazine peut être substitué par d'autres groupes en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Ammoniac, amines, thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés de pyridazine substitués.
Applications de la recherche scientifique
Chimie
En chimie, l'(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Sa structure unique permet la création de bibliothèques chimiques diversifiées pour la découverte de médicaments et la science des matériaux .
Biologie et médecine
En recherche biologique et médicale, ce composé a montré un potentiel en tant qu'agent antibactérien et antifongique. Des études ont démontré son activité contre diverses souches bactériennes telles que Staphylococcus aureus et Escherichia coli, ainsi que des souches fongiques comme Candida albicans .
Industrie
Dans le secteur industriel, l'(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide implique son interaction avec des cibles moléculaires spécifiques. Dans les applications antibactériennes, on pense qu'il inhibe l'activité des enzymes essentielles à la synthèse de la paroi cellulaire bactérienne, ce qui conduit à la mort cellulaire. Dans les applications antifongiques, il peut perturber l'intégrité de la membrane cellulaire fongique .
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated its activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
Industry
In the industrial sector, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In antifungal applications, it may disrupt the integrity of the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Composés similaires
5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles : Ces composés partagent une structure de base pyridazine-pyrazole similaire et ont été étudiés pour leurs propriétés analgésiques.
Dérivés de 1-(3-pyridazinyl)-3-arylpyrazole : Ces composés sont des régioisomères et ont été étudiés pour leurs propriétés d'inhibition de la cyclooxygénase.
Unicité
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-diméthylméthanimidamide est unique en raison de sa combinaison d'un groupe cyano et d'un fragment diméthylméthanimidamide, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H10ClN7 |
|---|---|
Poids moléculaire |
275.70 g/mol |
Nom IUPAC |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3 |
Clé InChI |
BCJNALWCCGZNST-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)



